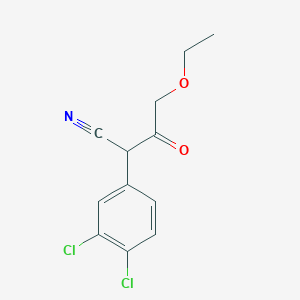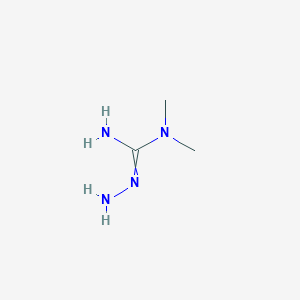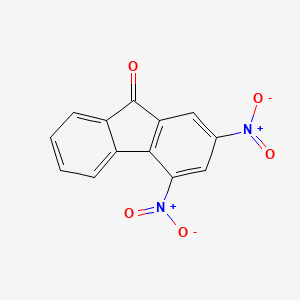
2-Norbornanecarbonitrile, 2-chloro-, endo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Norbornanecarbonitrile, 2-chloro-, endo- is a chemical compound with the molecular formula C8H10ClN. It is a derivative of norbornane, a bicyclic hydrocarbon, and features a nitrile group (-CN) and a chlorine atom attached to the norbornane framework. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Norbornanecarbonitrile, 2-chloro-, endo- can be synthesized through several methods. One common approach involves the chlorination of 2-norbornanecarbonitrile. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to ensure the selective formation of the endo isomer.
Industrial Production Methods
Industrial production of 2-Norbornanecarbonitrile, 2-chloro-, endo- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Norbornanecarbonitrile, 2-chloro-, endo- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon) are typical.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2-Norbornanecarbonitrile, 2-chloro-, endo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Norbornanecarbonitrile, 2-chloro-, endo- depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the nitrile group is converted to an amine through the transfer of electrons from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
2-Norbornanecarbonitrile, 2-chloro-, endo- can be compared with other similar compounds such as:
2-Norbornanecarbonitrile, 2-chloro-, exo-: The exo isomer has different spatial arrangement and reactivity compared to the endo isomer.
2-Norbornanecarbonitrile: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
2-Norbornanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical behavior.
The uniqueness of 2-Norbornanecarbonitrile, 2-chloro-, endo- lies in its specific structural arrangement, which influences its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
6945-86-4 |
|---|---|
Molekularformel |
C8H10ClN |
Molekulargewicht |
155.62 g/mol |
IUPAC-Name |
2-chlorobicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C8H10ClN/c9-8(5-10)4-6-1-2-7(8)3-6/h6-7H,1-4H2 |
InChI-Schlüssel |
WPEOPSGMVYBPAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2(C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)
![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)

![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)


![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)






